

"2-(methylamino)nicotinic acid" structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylamino)pyridine-3-carboxylic acid

Cat. No.: B1587148

[Get Quote](#)

An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Structure, Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, synthesis, analytical validation, and its context within the broader landscape of pharmacologically active nicotinic acid derivatives.

Core Identification and Nomenclature

2-(Methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a methylamino group at the C2 position of the pyridine ring. This substitution critically influences its chemical properties and potential biological activity. Accurate identification is paramount for research and regulatory purposes.

The compound is systematically identified by several nomenclature and registry systems. Its canonical IUPAC name is **2-(methylamino)pyridine-3-carboxylic acid**^[1]. It is widely registered under the CAS Number 32399-13-6^{[1][2][3][4][5]}.

A variety of synonyms are used in commercial and scientific literature, including:

- 2-(Methylamino)nicotinic acid^{[2][3][4]}

- 2-Methylamino-nicotinic acid[[2](#)][[6](#)]
- **2-(Methylamino)pyridine-3-carboxylic acid**[[5](#)][[6](#)]
- 2-(methylamino)-3-Pyridinecarboxylic acid[[5](#)]

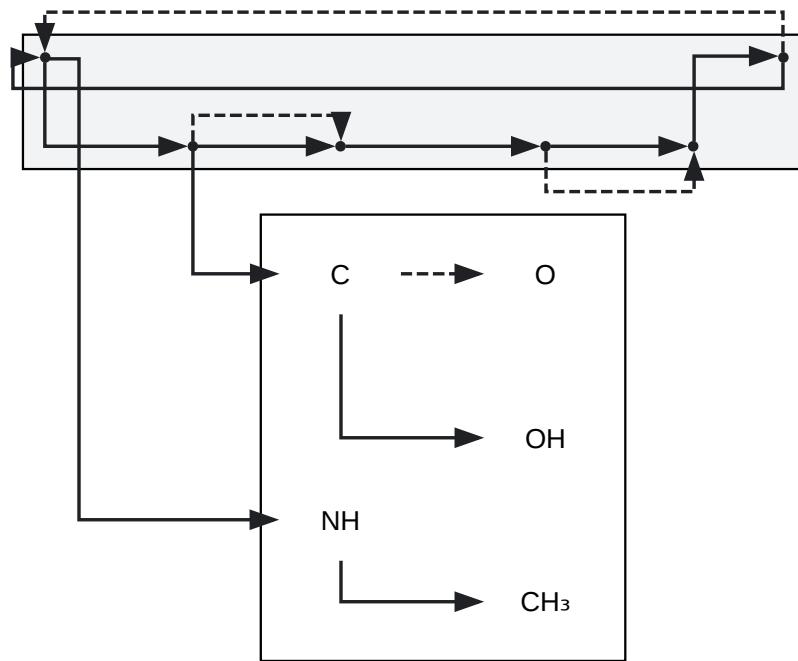
For computational chemistry and database searching, the following structural identifiers are used:

- SMILES:CNC1=C(C=CC=N1)C(=O)O[[1](#)]
- InChI:InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)[[1](#)]

Chemical Structure and Physicochemical Properties

The molecular architecture consists of a pyridine ring functionalized with a carboxylic acid at position 3 and a secondary amine (methylamino group) at position 2. The proximity of the amino and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.

C


C

C

C

C

N

[Click to download full resolution via product page](#)

Caption: Chemical structure of 2-(methylamino)nicotinic acid.

A summary of its key physicochemical properties is provided below, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1][3][4][6]
Molecular Weight	152.15 g/mol	[1][3][6]
Appearance	Off-white to pale purple solid	[6]
Melting Point	250-255 °C	[6]
Boiling Point (Predicted)	336.5 ± 27.0 °C	[6]
Density (Predicted)	1.327 ± 0.06 g/cm ³	[6]
LogP	1.95	[4]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[3][6]

Synthesis and Purification

The synthesis of 2-(arylaminino)nicotinic acids, a class to which this molecule belongs, is well-established in organic chemistry, often leveraging nucleophilic aromatic substitution reactions. The Ullman condensation is a traditional route[7]. More modern approaches utilize alternative conditions to improve yield and environmental compatibility.

A validated method for preparing 2-(methylamino)nicotinic acid involves the reaction of 2-chloronicotinic acid with methylamine[7]. This approach is efficient and serves as a reliable protocol for laboratory-scale synthesis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-(methylamino)nicotinic acid.

Experimental Protocol: Microwave-Assisted Synthesis[7]

This protocol is adapted from methodologies reported for the synthesis of 2-aminonicotinic acids. The causality behind using microwave irradiation is to significantly accelerate the rate of the nucleophilic substitution reaction, reducing reaction times from many hours to 1-2 hours. The use of aqueous methylamine serves as both the nucleophile and a basic medium.

Materials:

- 2-Chloronicotinic acid (1.0 equiv)
- 40% aqueous methylamine solution (excess, e.g., 3.0-5.0 equiv)
- Microwave synthesis reactor with sealed vessels
- Hydrochloric acid (e.g., 1M HCl) for acidification
- Deionized water
- Filtration apparatus

Procedure:

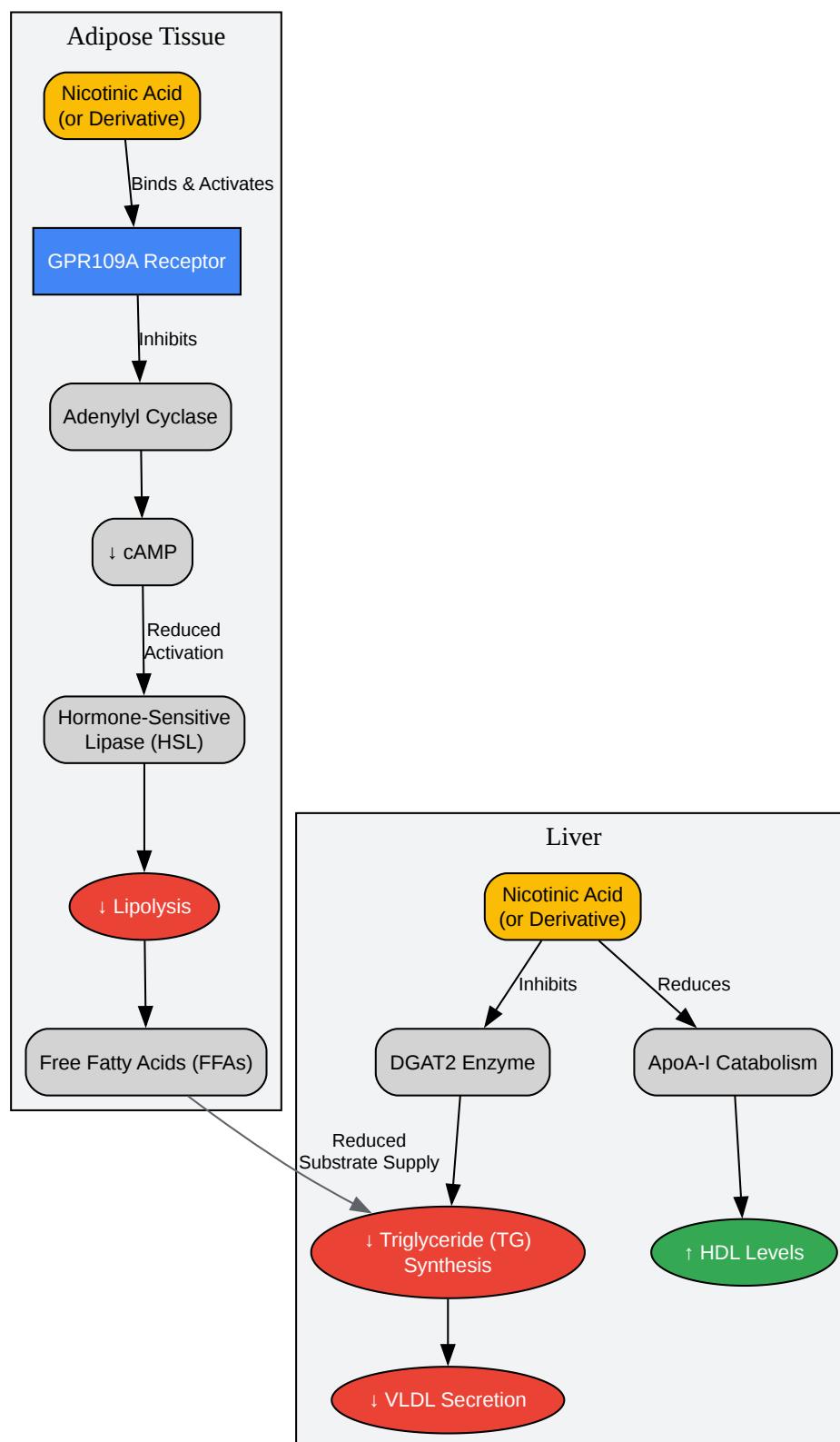
- Reaction Setup: In a suitable microwave reactor vessel, combine 2-chloronicotinic acid and the 40% aqueous methylamine solution.
- Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 2 hours, or at 140°C for 1.5 hours. Monitor the reaction progress via TLC or LC-MS if desired.
- Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully transfer the reaction mixture to a beaker.

- **Precipitation:** While stirring, slowly add hydrochloric acid to the solution to adjust the pH to isoelectric point (typically pH 4-5), at which the amino acid product is least soluble. The product should precipitate as a solid.
- **Isolation:** Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
- **Drying:** Dry the isolated solid under vacuum to yield the crude 2-(methylamino)nicotinic acid.
- **Purification (if necessary):** The purity of the product can be assessed by HPLC and ^1H NMR. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Analytical Characterization

To ensure identity, purity, and quality, a panel of analytical techniques is employed. Commercial suppliers often provide access to spectral data, including NMR, HPLC, and LC-MS for their products[3].

- **High-Performance Liquid Chromatography (HPLC):** A primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically used, with UV detection at a wavelength corresponding to the compound's chromophore (e.g., ~260-280 nm).
- **Mass Spectrometry (MS):** Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For 2-(methylamino)nicotinic acid, the expected $[\text{M}+\text{H}]^+$ ion would be at m/z 153.1.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are essential for structural elucidation. The ^1H NMR spectrum would characteristically show signals for the methyl group, the N-H proton, and the aromatic protons on the pyridine ring.
- **Infrared (IR) and Raman Spectroscopy:** These vibrational spectroscopy techniques can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H group[8][9].


Biological Context and Drug Development Applications

While direct biological activity data for 2-(methylamino)nicotinic acid is limited in publicly accessible literature, the 2-(arylamino)nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry. It forms the core of several important drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[7][10].

- **Anti-Inflammatory Potential:** Compounds like Flunixin and Niflumic acid are 2-(arylamino)nicotinic acid derivatives that act as potent cyclooxygenase (COX) inhibitors[10][11]. This suggests that derivatives of 2-(methylamino)nicotinic acid could be explored for similar activities. Research is ongoing to synthesize novel nicotinic acid derivatives as potential anti-inflammatory agents with improved safety profiles[12].
- **Central Core for Drug Discovery:** The scaffold is utilized for developing molecules with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties[7]. Its derivatives are also investigated as potential neuroprotectants[13].

The Nicotinic Acid (Niacin) Precedent

The parent molecule, nicotinic acid, is a well-known lipid-lowering agent[14][15]. Its mechanism provides a critical framework for understanding the potential of its derivatives. Nicotinic acid reduces LDL cholesterol and triglycerides while significantly increasing HDL cholesterol[16][17]. This action is primarily mediated through the G protein-coupled receptor GPR109A[16][18].

[Click to download full resolution via product page](#)

Caption: Key mechanisms of action for nicotinic acid in lipid metabolism.

Mechanism Explained:

- In Adipose Tissue: Nicotinic acid binds to GPR109A, inhibiting adenylyl cyclase and lowering intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and the release of free fatty acids (FFAs) into circulation[19][20].
- In the Liver: The reduced supply of FFAs from adipose tissue limits the substrate available for the liver to synthesize new triglycerides. Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the final step of triglyceride synthesis[18]. This combined effect leads to decreased production and secretion of VLDL particles.
- Effect on HDL: Nicotinic acid therapy also increases levels of "good" HDL cholesterol, primarily by reducing the breakdown (catabolism) of Apolipoprotein A-I, the main protein component of HDL[18].

The established pharmacology of the nicotinic acid core makes 2-(methylamino)nicotinic acid and its analogues compelling candidates for further investigation, potentially as modulators of GPR109A or as scaffolds for developing novel therapeutics targeting inflammation or metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]
- 3. 32399-13-6|2-(Methylamino)nicotinic acid|BLD Pharm [bldpharm.com]
- 4. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]

- 5. 2-(Methylamino)nicotinic acid - CAS:32399-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-(Methylamino)pyridine-3-carboxylic acid | 32399-13-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. d-nb.info [d-nb.info]
- 11. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 20. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications [mdpi.com]
- To cite this document: BenchChem. ["2-(methylamino)nicotinic acid" structure and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587148#2-methylamino-nicotinic-acid-structure-and-nomenclature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com